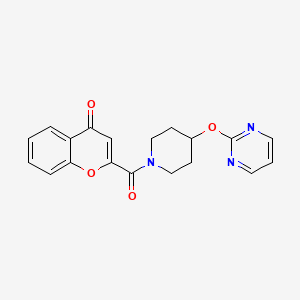

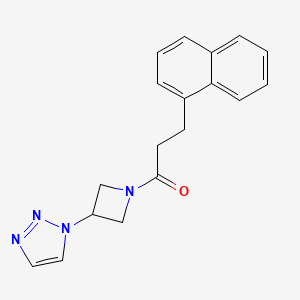

2-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Compounds with a chromene backbone, similar to 2-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one, have been synthesized and explored for their potential pharmacological activities. These activities include anticancer, analgesic, anticonvulsant, and anti-inflammatory properties, showcasing the compound's versatility in medicinal chemistry (Abdelwahab & Fekry, 2022).

Anticancer Activities

- Synthesized chromene derivatives exhibit promising anti-proliferative activities against various cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney cells (HEK293), highlighting their potential as anticancer agents. Molecular docking studies have supported these findings by showing good binding affinity with Bcl-2 protein, suggesting mechanisms of action that could be exploited for cancer therapy (Parveen et al., 2017).

Antimicrobial Activities

- The synthesis of novel chromene derivatives has also been explored for their antibacterial and antifungal activities. These compounds have been evaluated against a range of microbial strains, showing effectiveness in inhibiting bacterial and fungal growth, which underscores their potential application in treating infections (Bansode et al., 2011).

Molecular Docking and Modeling Studies

- Studies involving molecular docking and modeling have been conducted to understand the interactions between these chromene derivatives and biological targets. Such investigations help in elucidating the mode of action and enhancing the design of more potent derivatives for various biological applications, including anticancer and antimicrobial activities (Okasha et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound interacts with PKB in an ATP-competitive manner, inhibiting its activity . This inhibition is selective, with up to 150-fold selectivity for PKB over the closely related kinase PKA . The compound’s interaction with PKB leads to modulation of biomarkers of signaling through PKB .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s inhibition of PKB disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to optimize these properties .

Result of Action

The compound’s action results in strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This is likely due to its disruption of the PI3K-PKB signaling pathway and the downstream effects of this disruption .

Propiedades

IUPAC Name |

2-(4-pyrimidin-2-yloxypiperidine-1-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c23-15-12-17(26-16-5-2-1-4-14(15)16)18(24)22-10-6-13(7-11-22)25-19-20-8-3-9-21-19/h1-5,8-9,12-13H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQSABZQFZHPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(pyrimidin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2468732.png)

![4-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2468737.png)

![6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468739.png)

![N-(3-acetamidophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2468740.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2468743.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2468749.png)

![(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2468750.png)